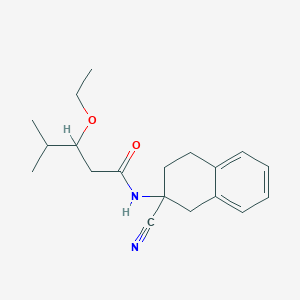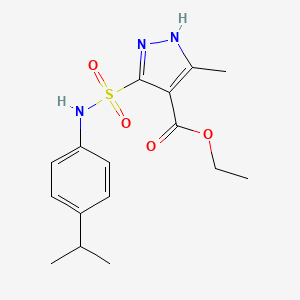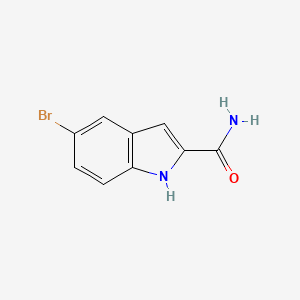
5-bromo-1H-indole-2-carboxamide
Übersicht
Beschreibung
5-Bromo-1H-indole-2-carboxamide is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-2-carboxamide typically involves several steps starting from commercially available starting materials. One common synthetic route includes the following steps :
Diazotization and Reduction: Starting with 4-bromoaniline, diazotization is performed using sodium nitrite and hydrochloric acid at 0°C, followed by reduction with stannous chloride to obtain 4-bromophenylhydrazine.
Condensation and Cyclization: The 4-bromophenylhydrazine is then condensed with ethyl pyruvate in ethanol under reflux conditions, followed by cyclization using polyphosphoric acid to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation and Hydrolysis: The ester is benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide, followed by hydrolysis to yield the carboxylic acid.
Coupling with Amines: The carboxylic acid is then coupled with appropriate amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, hydroxybenzotriazole, and N,N-diisopropylethylamine in dimethylformamide to obtain the final carboxamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxamide group can participate in coupling reactions with various amines and other nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-indole-2-carboxamide has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.
Medicine: Research has explored its potential as an inhibitor of enzymes like MMP-13, which is involved in the treatment of arthritic diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . As an enzyme inhibitor, it can bind to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
5-Fluoro-1H-indole-2-carboxamide: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
5-Bromo-1H-indole-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-bromo-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVXIUWPEUBKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877371-97-6 | |
| Record name | 5-bromo-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B2897549.png)
![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)
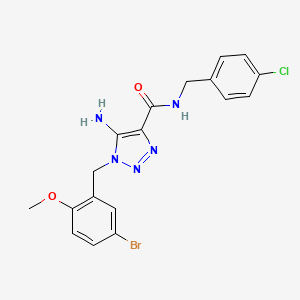
![ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

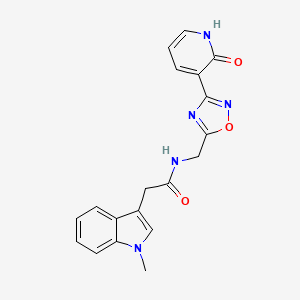
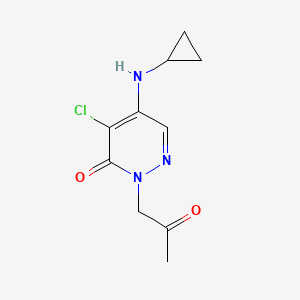
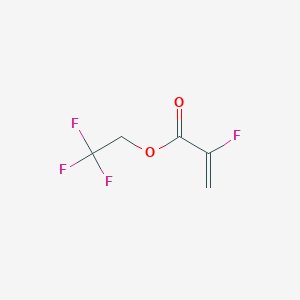
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)
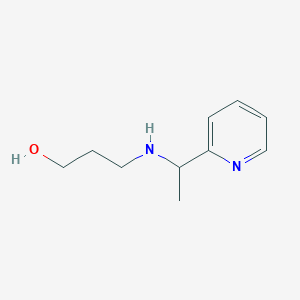
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}prop-2-enamide](/img/structure/B2897569.png)
